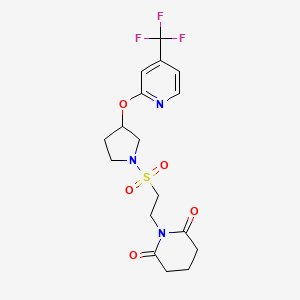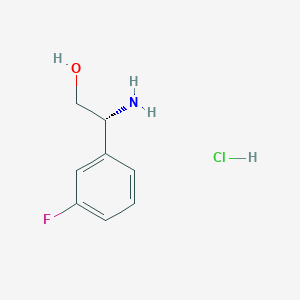
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.287. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Verbindungen mit der Pyrimidin-2-ylaminogruppe haben sich als potenzielle Antikrebsmittel erwiesen . Beispielsweise wurde eine Reihe von Hydrazin-1-carboxamid/carbothioamid-Derivaten synthetisiert und auf ihre Antikrebsaktivität als Retinoid-X-Rezeptor-alpha (RXRα)-Antagonisten untersucht . RXRα spielt eine Schlüsselrolle bei der Entwicklung von Krebs, und Modulatoren von RXRα werden in einer wachsenden Zahl von Studien untersucht .
CDK2-Inhibitoren
Eine weitere potenzielle Anwendung dieser Verbindungen ist als Inhibitoren der cyclinabhängigen Kinase 2 (CDK2), einem Protein, das eine entscheidende Rolle bei der Regulation des Zellzyklus spielt . Eine Reihe von kleinen Molekülen mit dem Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüst wurden als neuartige, auf CDK2 zielende Verbindungen entworfen und synthetisiert . Diese Verbindungen zeigten eine überlegene zytotoxische Aktivität gegenüber verschiedenen Krebszelllinien .
Apoptose-Induktoren
Es wurde festgestellt, dass einige dieser Verbindungen Apoptose induzieren, einen Prozess des programmierten Zelltods, der in Krebszellen häufig dysreguliert ist . Beispielsweise induzierte eine der synthetisierten Verbindungen eine zeit- und dosisabhängige Spaltung der Poly-ADP-Ribose-Polymerase und stimulierte die Caspase-3-Aktivität signifikant, was zu einer RXRα-abhängigen Apoptose führte .
Zellzyklus-Modulatoren
Diese Verbindungen können auch den Zellzyklus-Fortschritt verändern . Eine der Verbindungen zeigte eine potente Doppelfunktion gegenüber den untersuchten Zelllinien und CDK2 und bewirkte eine signifikante Veränderung im Zellzyklus-Fortschritt .
Molekulardokking-Studien
Molekulardokking-Studien können mit diesen Verbindungen durchgeführt werden, um ihre Bindungsmodi für verschiedene Proteine vorherzusagen . Beispielsweise wurden Molekulardokking-Studien durchgeführt, um die Bindungsmodi für RXRα-LBD und eine der synthetisierten Verbindungen vorherzusagen .
Synthese neuer heterocyclischer Derivate
Verbindungen mit der Pyrimidin-2-ylaminogruppe können bei der Synthese neuer heterocyclischer Derivate verwendet werden . Diese neuen Verbindungen können dann auf ihre in-vitro-Antikrebsaktivität gegenüber verschiedenen Krebszelllinien getestet werden .
Wirkmechanismus
Target of Action
The primary target of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one is the Retinoid X Receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in cellular differentiation and proliferation .
Mode of Action
This compound acts as an antagonist to RXRα . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .
Biochemical Pathways
The antagonistic action of this compound on RXRα affects various biochemical pathways. One significant pathway is the regulation of cellular apoptosis . By inhibiting RXRα, this compound can stimulate caspase-3 activity, leading to RXRα-dependent apoptosis .
Pharmacokinetics
Its potent anti-proliferative activity against human cancer cell lines suggests it has good bioavailability .
Result of Action
The result of the compound’s action is a dose-dependent induction of apoptosis in cancer cells . It shows potent anti-proliferative activity against human cancer cell lines such as HepG2 and A549 cells . It also has low cytotoxicity in normal cells such as LO2 and MRC-5 cells .
Eigenschaften
IUPAC Name |
1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-3-5-11(17)16-8-10(9-16)15-12-13-6-4-7-14-12/h2,4,6-7,10H,1,3,5,8-9H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKQVFFSLSJOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)



![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)


![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2508781.png)


![5-(AZEPAN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2508785.png)


![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
